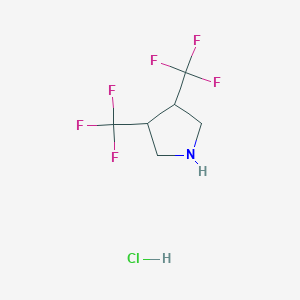
3,4-Bis(trifluoromethyl)pyrrolidine hydrochloride
Vue d'ensemble
Description
3,4-Bis(trifluoromethyl)pyrrolidine hydrochloride is a chemical compound with the empirical formula C₅H₉ClF₃N and a molecular weight of 175.58 g/mol . It is a heterocyclic building block that finds applications in various fields.
Synthesis Analysis
The synthesis of this compound involves the introduction of two trifluoromethyl groups onto a pyrrolidine ring. Specific synthetic methods and reagents may vary, but the goal is to achieve the desired substitution pattern. Researchers have explored different routes to access this compound, including fluorination reactions and cyclization strategies .
Molecular Structure Analysis
The molecular structure of 3,4-Bis(trifluoromethyl)pyrrolidine hydrochloride consists of a pyrrolidine ring with two trifluoromethyl (CF₃) groups attached at positions 3 and 4. The hydrochloride salt forms due to protonation of the nitrogen atom. The 3D representation of the structure can be visualized using the InChI code: 1S/C₇H₇F₆NO₂.ClH/c8-6(9,10)5(7(11,12)13)2-14-1-3(5)4(15)16;/h3,14H,1-2H₂,(H,15,16);1H .
Chemical Reactions Analysis
The chemical reactivity of this compound involves its trifluoromethyl groups, which are strongly electron-withdrawing. Researchers have explored its use as a building block for the synthesis of more complex molecules, such as pharmaceutical intermediates or agrochemicals. Reactions may include nucleophilic substitutions, cyclizations, and functional group transformations .
Applications De Recherche Scientifique
1. Precursor for Cross-Coupling Reactions
Trifluoromethyl-substituted pyridinol derivatives, including those related to 3,4-bis(trifluoromethyl)pyrrolidine hydrochloride, have been utilized as precursors in palladium-catalyzed cross-coupling reactions. These compounds exhibit fluorescence with emission in the violet spectrum, highlighting their potential in fluorescence studies and materials science (Lechel, Brüdgam, & Reissig, 2010).
2. Synthesis of Conducting Polymers
Derivatives of bis(pyrrol-2-yl) arylenes, closely related to the pyrrolidine structure of 3,4-bis(trifluoromethyl)pyrrolidine hydrochloride, have been synthesized and used in the creation of conducting polymers. These polymers, formed via electropolymerization, demonstrate low oxidation potentials and stability in their conducting form, indicating their significance in electronic and material science applications (Sotzing et al., 1996).
3. Application in Metal Complex Reactions
Optically active triamines derived from bis(aminomethyl)pyridine, similar in structure to 3,4-bis(trifluoromethyl)pyrrolidine, have been synthesized and used to study their equilibrium behavior and complex formation with CuII. This research enhances our understanding of coordination chemistry and metal-ligand interactions (Bernauer, Chuard, & Stoeckli-Evans, 1993).
4. Role in Hydroboration Reactions
The introduction of a pyrrolidinyl substituent, similar to the pyrrolidine moiety in 3,4-bis(trifluoromethyl)pyrrolidine hydrochloride, into bis(imino)pyridine chelate has shown high activity in the hydroboration of various alkenes. This demonstrates the compound's potential in organic synthesis and catalysis (Obligacion & Chirik, 2013).
5. Synthesis of Dielectric Materials
Functional polynorbornenes containing a pyrrolidine moiety, related to 3,4-bis(trifluoromethyl)pyrrolidine, have been synthesized and found to possess high dielectric constants and thermal stability. This makes them potential materials for applications in electronics, specifically in thin film capacitors (You et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
3,4-bis(trifluoromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F6N.ClH/c7-5(8,9)3-1-13-2-4(3)6(10,11)12;/h3-4,13H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOPIVTVDYROKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(F)(F)F)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(trifluoromethyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456089.png)
![(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456090.png)
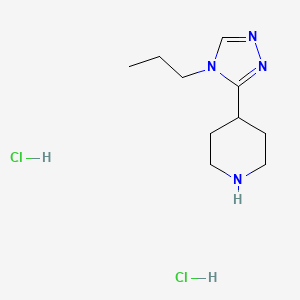
![[3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B1456092.png)
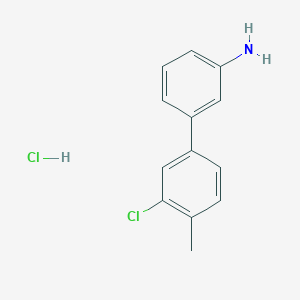
![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride](/img/structure/B1456095.png)
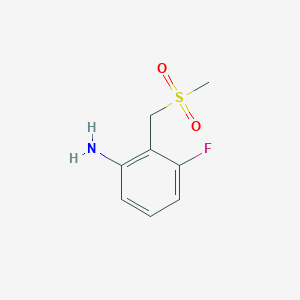

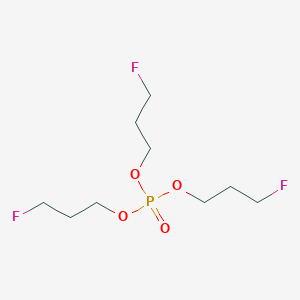
![4-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1456101.png)
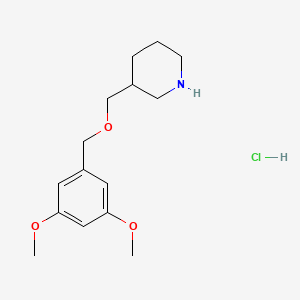
![Methyl (2S,4S)-4-[4-bromo-2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456103.png)
![4-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456105.png)
